1-Hydroxybenz[a]anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69847-26-3 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11,19H |
InChI Key |
PBPCCBLJHAAYFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)O |
Other CAS No. |
69847-26-3 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Chemistry for 1 Hydroxybenz a Anthracene and Its Analogs
Regioselective Synthesis Strategies for 1-Hydroxybenz[a]anthracene and Positional Isomers
Regioselective synthesis aims to introduce a functional group, in this case, a hydroxyl group, at a specific position on the benz[a]anthracene skeleton. The initial oxidation of benz[a]anthracene can occur at several positions, including the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-carbon positions. asm.org The formation of this compound often proceeds through the metabolic activation of benz[a]anthracene, which can be mimicked by chemical synthesis. portlandpress.com
One strategy involves the use of a multi-step synthesis starting from simpler, commercially available precursors. For instance, a novel methodology for constructing the benz[a]anthracene skeleton utilizes a Suzuki-Miyaura reaction, followed by isomerization and ring-closing metathesis. researchgate.net This approach allows for the controlled assembly of the polycyclic aromatic hydrocarbon (PAH) framework, enabling the subsequent introduction of a hydroxyl group at the desired position.
Another approach involves the direct oxidation of benz[a]anthracene. However, this often leads to a mixture of positional isomers. To achieve regioselectivity, protecting groups can be employed to block certain reactive sites on the benz[a]anthracene molecule, directing the hydroxylation to the desired position. The separation of these isomers can be achieved using techniques like high-performance liquid chromatography (HPLC). researchgate.net
The synthesis of various positional isomers, such as 3-hydroxybenz[a]anthracene (B41569) and 9-hydroxybenz[a]anthracene, has also been described. vulcanchem.comnih.gov These syntheses often involve the preparation of an epoxide intermediate, which is then rearranged to the desired phenol. For example, benz[a]anthracene 8,9-oxide can be synthesized and subsequently converted to 9-hydroxybenz[a]anthracene. nih.gov
| Starting Material | Key Reactions | Product(s) | Reference(s) |
| Benz[a]anthracene | Metabolic activation, chemical oxidation | This compound and other positional isomers | portlandpress.com |
| 2-Bromonaphthoquinone and vinylacetic acid | Suzuki-Miyaura, isomerization, ring-closing metathesis | Benz[a]anthracene skeleton for further functionalization | researchgate.net |
| Benz[a]anthracene | Direct oxidation with protecting groups | Regioselective hydroxylation to yield specific isomers | researchgate.net |
| Benz[a]anthracene 8,9-oxide | Rearrangement | 9-Hydroxybenz[a]anthracene | nih.gov |
Enantioselective Approaches for Chiral Analogs and Metabolites of Hydroxylated Benz[a]anthracenes
Many metabolites of benz[a]anthracene, including its hydroxylated derivatives, are chiral. Enantioselective synthesis is therefore crucial for obtaining specific stereoisomers to study their biological activities, as different enantiomers can have vastly different effects.
One of the key chiral metabolites are the dihydrodiols, which are precursors to the highly reactive diol epoxides. The synthesis of trans-dihydrodiols of benz[a]anthracene has been achieved through unequivocal chemical procedures. pnas.org Sharpless asymmetric dihydroxylation is a powerful method that uses a chiral ligand to achieve enantioselective dihydroxylation, producing trans-diols with high stereoselectivity.
The synthesis of optically active arene oxides, such as (+)-benz[a]anthracene 10,11-oxide, has been accomplished through a multi-step synthesis starting from a chiral precursor. rsc.org The absolute configuration of these chiral oxides can be determined using methods like exciton-chirality circular dichroism.
Furthermore, the direct separation of enantiomers of dihydrodiols and other metabolites can be achieved using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). tandfonline.com This technique has been instrumental in resolving the enantiomers of K-region benz[a]anthracene 5,6-epoxide. nih.gov
| Target Compound | Synthetic Approach | Key Features | Reference(s) |
| trans-Dihydrodiols | Unequivocal chemical procedures | Synthesis of specific stereoisomers | pnas.org |
| trans-Diols | Sharpless asymmetric dihydroxylation | High enantioselectivity using a chiral ligand | |
| (+)-Benz[a]anthracene 10,11-oxide | Multi-step synthesis from a chiral precursor | Production of optically pure arene oxide | rsc.org |
| Enantiomers of dihydrodiols and epoxides | Chiral stationary phase HPLC | Separation and resolution of stereoisomers | tandfonline.comnih.gov |
Development of Novel Catalytic Systems for Targeted Hydroxylation of Benz[a]anthracene
The targeted hydroxylation of benz[a]anthracene to produce specific isomers like this compound is a significant challenge. Researchers are actively developing novel catalytic systems to improve the efficiency and selectivity of this reaction.
Cytochrome P450 (CYP) enzymes are nature's catalysts for the oxidation of a wide variety of compounds, including PAHs. jst.go.jp Different CYP isozymes, such as CYP1A1 and CYP1B1, exhibit different regioselectivities and stereoselectivities in the metabolism of benz[a]anthracene. nih.gov For instance, CYP1A1 is known to metabolize benz[a]anthracene to form the carcinogenic B[a]A-3,4-diol-1,2-epoxide. scielo.org.mx Understanding the catalytic mechanisms of these enzymes can guide the design of synthetic catalysts.
Biomimetic catalysts that mimic the active site of CYP enzymes are a promising area of research. These catalysts often involve a metal center, such as iron or manganese, coordinated to a porphyrin-like ligand. These systems can activate oxidants like hydrogen peroxide or molecular oxygen to perform hydroxylation reactions.
Another approach is the use of transition metal catalysts. For example, rhodium-catalyzed oxidative benzannulation reactions have been developed for the synthesis of substituted anthracenes. frontiersin.org While not directly for hydroxylation, these methods for building the anthracene (B1667546) core can be adapted to include hydroxylated precursors.
The development of novel hydroxylase inhibitors is also relevant, as it sheds light on the catalytic mechanisms. ahajournals.orgamegroups.cn For instance, studies on phenylalanine hydroxylase (PAH), a non-heme iron-dependent enzyme, provide insights into the requirements for hydroxylation catalysis. nih.govuib.no
| Catalyst Type | Mechanism/Approach | Relevance to this compound Synthesis | Reference(s) |
| Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) | Enzymatic oxidation | Understanding regioselectivity and stereoselectivity of hydroxylation | jst.go.jpnih.govscielo.org.mx |
| Biomimetic Catalysts | Mimicking the active site of CYP enzymes | Potential for selective hydroxylation using synthetic catalysts | acs.org |
| Transition Metal Catalysts (e.g., Rhodium) | Oxidative benzannulation | Building the benz[a]anthracene skeleton with potential for incorporating hydroxyl groups | frontiersin.org |
| Phenylalanine Hydroxylase (PAH) | Non-heme iron-dependent hydroxylation | Insights into the catalytic mechanism of hydroxylation | nih.govuib.no |
Mechanistic Studies of Reaction Pathways in this compound Formation
Understanding the reaction pathways leading to the formation of this compound is crucial for controlling the synthesis and for comprehending its metabolic activation. The formation of hydroxylated metabolites of benz[a]anthracene is a complex process involving several potential intermediates.
In biological systems, the initial step is often the formation of an arene oxide by cytochrome P450 enzymes. nih.gov For the formation of this compound, this would likely involve the formation of benz[a]anthracene 1,2-oxide. This epoxide can then undergo a rearrangement, known as the NIH shift, to yield the corresponding phenol, this compound.
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetics of these pathways. researchgate.netmdpi.com These studies can help to predict the most likely reaction mechanisms and the relative stabilities of intermediates and products. For example, calculations have been used to study the stability of carbocations formed from the opening of epoxide rings. researchgate.net
The metabolism of benz[a]anthracene can proceed through different pathways, leading to various hydroxylated and dihydroxylated products. asm.orgresearchgate.net For instance, bacterial metabolism of benz[a]anthracene has been shown to proceed via both linear and angular kata-type dioxygenation, leading to metabolites like 1-hydroxy-2-naphthoic acid. asm.orgresearchgate.net While not directly forming this compound, these pathways illustrate the diverse oxidative transformations that benz[a]anthracene can undergo.
The bay region theory of PAH carcinogenicity suggests that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. researchgate.net For benz[a]anthracene, the 3,4-diol-1,2-epoxide is considered a key ultimate carcinogen. pnas.orgresearchgate.net The formation of this compound can be seen as a competing detoxification pathway.
Synthesis of Deuterated and Isotopic Analogs for Mechanistic Investigations
Isotopically labeled analogs of this compound, such as those containing deuterium (B1214612) (D) or carbon-13 (¹³C), are invaluable tools for mechanistic investigations. These labeled compounds can be used as internal standards in quantitative analysis and as tracers to follow the course of a reaction or metabolic pathway.
The synthesis of deuterated benz[a]anthracene derivatives can be achieved through various methods. One approach involves the lithiation of a bromo-substituted benz[a]anthracene followed by quenching with deuterium oxide (D₂O). iaea.org Another method is the reduction of a suitable precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD). iaea.org The synthesis of Benz[a]anthracen-3-ol-d11, for example, involves advanced deuteration techniques to replace hydrogen atoms with deuterium. vulcanchem.com
Uniformly ¹³C-labeled PAHs, including benz[a]anthracene, have been synthesized from simple, commercially available ¹³C-labeled starting materials like U-¹³C-benzene. nih.govrsc.org These syntheses often involve convergent pathways to maximize the incorporation of the isotope. nih.govrsc.org The use of ¹³C-labeled compounds is particularly advantageous as the ¹³C-label is non-exchangeable, unlike deuterium which can sometimes be lost under certain conditions. chromservis.eu
These isotopic analogs are crucial for techniques like stable isotope probing (SIP) in environmental studies to identify microorganisms capable of degrading PAHs. oup.com They are also essential in mass spectrometry-based studies to differentiate between metabolites and to elucidate fragmentation pathways.
| Isotopic Label | Synthetic Method | Application | Reference(s) |
| Deuterium (D) | Lithiation followed by D₂O quench; Reduction with LAD | Internal standards, mechanistic tracers | vulcanchem.comiaea.org |
| Carbon-13 (¹³C) | Convergent synthesis from ¹³C-labeled precursors | Non-exchangeable internal standards, stable isotope probing | nih.govrsc.orgchromservis.eu |
Molecular and Cellular Mechanistic Investigations of 1 Hydroxybenz a Anthracene S Interactions
Enzymatic Biotransformation Pathways of 1-Hydroxybenz[a]anthracene
The biotransformation of this compound is a critical process that dictates its biological activity and potential toxicity. This process involves a series of enzymatic reactions that can lead to either detoxification and excretion or metabolic activation to more reactive species.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Oxidation and Further Metabolism
Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, are central to the metabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govresearchgate.net CYP1A1 and CYP1B1 are key enzymes involved in the oxidation of PAHs, a process that can be a double-edged sword, leading to both detoxification products and highly reactive intermediates capable of damaging cellular macromolecules like DNA. researchgate.netnih.govoup.com
The initial hydroxylation of the parent PAH, benz[a]anthracene, can produce various monohydroxylated metabolites, including this compound. This initial metabolite can then undergo further oxidation by CYP enzymes. For instance, studies on the related PAH, benzo[a]pyrene (B130552) (B[a]P), have shown that CYP1A1 and CYP1B1 can further metabolize hydroxylated derivatives. oup.comnih.govnih.gov Specifically, 3-hydroxybenzo[a]pyrene, a detoxification product, is formed, and these enzymes also play a role in converting B[a]P to dihydrodiols, which are precursors to carcinogenic diol-epoxides. oup.comnih.gov
Research indicates that CYP1A1 and CYP1B1 exhibit different substrate specificities and can produce different metabolite profiles. nih.govacs.org For example, in the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), CYP1A1 is primarily responsible for the formation of the anti-diol-epoxide, while CYP1B1 mainly produces the syn-diol-epoxide. acs.org This differential metabolism by CYP isozymes is crucial as it can influence the ultimate carcinogenic potential of the parent compound. The expression of these enzymes is also inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR), creating a complex feedback loop. nih.govresearchgate.net
Table 1: Role of Key Cytochrome P450 Enzymes in PAH Metabolism
| Enzyme | Primary Role in PAH Metabolism | Typical Substrates | Key Findings |
|---|---|---|---|
| CYP1A1 | Oxidation, leading to both detoxification and activation. | Benzo[a]pyrene, Benz[a]anthracene, 7,12-Dimethylbenz[a]anthracene | Plays a significant role in forming diol-epoxides, the ultimate carcinogenic metabolites of many PAHs. researchgate.netnih.govnih.gov Its induction can paradoxically lead to detoxification in some in vivo contexts. oup.com |
| CYP1B1 | Oxidation, primarily associated with metabolic activation. | Benzo[a]pyrene, 7,12-Dimethylbenz[a]anthracene | Often expressed in extrahepatic tissues and is highly efficient in converting PAHs to mutagenic metabolites. researchgate.netnih.govoup.com |
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation) and Metabolite Characterization
Following oxidation by CYP enzymes, hydroxylated metabolites like this compound can undergo phase II conjugation reactions. These reactions, including glucuronidation, sulfation, and glutathione conjugation, generally increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govhpst.cztandfonline.com
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety. nih.gov Studies on the related compound 1-hydroxybenzo[a]pyrene have demonstrated that glucuronidation is a predominant pathway in rat hepatocytes, occurring at a significantly higher rate than sulfation. nih.gov Sulfation, mediated by sulfotransferases (SULTs), adds a sulfonate group. While generally a detoxification pathway, in some cases, the resulting sulfate (B86663) conjugates can be unstable and form reactive electrophiles. researchgate.net Glutathione conjugation, carried out by glutathione S-transferases (GSTs), involves the attachment of glutathione and is a crucial step in the formation of mercapturic acids, which are then excreted. nih.gov
The balance between these conjugation pathways can vary between species and tissues. For example, in the marine polychaete Nereis virens, glucuronidation is the most prominent phase II pathway for pyrene (B120774) metabolites, followed by sulfation and glucosidation. oup.comcore.ac.uk In rats exposed to benz[a]anthracene, sulfate and glucuronic acid conjugates of various hydroxylated metabolites have been identified. nih.gov
Identification and Characterization of Novel Biotransformation Products
Research continues to identify and characterize new metabolites of PAHs and their derivatives. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS), are instrumental in this process. nih.govhpst.czoup.com For instance, studies on the fungal degradation of benz[a]anthracene have identified various biotransformation products, indicating the involvement of both cytochrome P450 monooxygenase and ligninolytic pathways. researchgate.net In fish, 3-hydroxybenz[a]anthracene (B41569) has been detected in bile, suggesting it as a key metabolite. researcher.life The identification of such novel products is crucial for a comprehensive understanding of the metabolic fate of this compound and its potential biological consequences.
DNA Adduct Formation and Repair Mechanisms Initiated by this compound Metabolites
The genotoxicity of PAHs is primarily attributed to the formation of covalent DNA adducts by their reactive metabolites. nih.gov These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis if not repaired. nih.govnih.gov
Stereochemistry and Structural Characterization of DNA Adducts
The reactive metabolites of benz[a]anthracene, particularly diol-epoxides, can bind to DNA, forming adducts. The stereochemistry of these adducts is of paramount importance, as it significantly influences their biological activity and repairability. For example, benzo[a]pyrene diol-epoxide (BPDE) exists as four stereoisomers, with the (+)-anti-BPDE being the most carcinogenic and forming a major adduct with the N2 position of guanine. ptbioch.edu.pl This specific adduct is more resistant to removal by cellular repair mechanisms. researchgate.net
The formation of different stereoisomers of diol-epoxide-DNA adducts is influenced by the specific CYP450 enzymes involved in the metabolic activation. As mentioned earlier, CYP1A1 and CYP1B1 can lead to the formation of different diol-epoxide stereoisomers of DMBA, resulting in distinct DNA adduct profiles. acs.org The structural characterization of these adducts is essential for understanding their mutagenic potential.
Table 2: Common DNA Repair Pathways for Bulky Adducts
| Repair Pathway | Description | Key Proteins/Enzymes | Relevance to PAH Adducts |
|---|---|---|---|
| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions. kit.edunih.gov | XPC-RAD23B, XPB, XPD, XPF-ERCC1, XPG | The major pathway for repairing bulky DNA adducts formed by PAH diol-epoxides. nih.govresearchgate.net |
| Base Excision Repair (BER) | Corrects single base damages that do not significantly distort the DNA helix. nih.govsigmaaldrich.com | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | May play a role in repairing some types of PAH-induced DNA lesions, particularly those arising from apurinic/apyrimidinic sites. nih.gov |
| Homologous Recombination (HR) | A high-fidelity pathway for repairing double-strand breaks, primarily active in the S and G2 phases of the cell cycle. kit.edusigmaaldrich.com | BRCA1, RAD51 | Can be initiated in response to double-strand breaks that may arise from the processing of bulky adducts. researchgate.net |
| Non-Homologous End Joining (NHEJ) | An error-prone pathway that directly ligates broken DNA ends. kit.edusigmaaldrich.com | Ku70/80, DNA-PKcs, Ligase IV | Can repair double-strand breaks induced by PAH metabolites, but may introduce insertions or deletions. researchgate.net |
DNA Repair Pathway Modulation in Response to this compound-Derived Adducts
Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. nih.gov The primary pathway for the removal of bulky, helix-distorting adducts formed by PAH metabolites is Nucleotide Excision Repair (NER). nih.govresearchgate.net The NER pathway involves the recognition of the lesion, excision of the damaged DNA segment, synthesis of a new DNA strand using the undamaged strand as a template, and ligation of the newly synthesized segment. libretexts.org
In addition to NER, other repair pathways may also be involved. Base Excision Repair (BER) can be initiated in response to apurinic/apyrimidinic sites that may arise from the instability of certain PAH-DNA adducts. nih.gov Furthermore, if bulky adducts lead to the formation of DNA double-strand breaks during replication, these can be repaired by either the high-fidelity Homologous Recombination (HR) or the more error-prone Non-Homologous End Joining (NHEJ) pathways. kit.edusigmaaldrich.comresearchgate.net
Exposure to PAHs and their metabolites can also modulate the expression and activity of DNA repair genes and proteins. researchgate.netresearchgate.net This modulation can be a protective response, but in some cases, it may be overwhelmed or dysregulated, contributing to the accumulation of mutations and the development of cancer.
Protein Adduction and Intermolecular Interactions of this compound
The interaction of polycyclic aromatic hydrocarbons (PAHs) and their metabolites with biological macromolecules is a critical area of study. While direct data on protein adduction by this compound is specific, the behavior of its parent compound, benz[a]anthracene, and other well-studied PAHs like benzo[a]pyrene (BaP), provides significant insights. The metabolic activation of these compounds is a prerequisite for the formation of covalent bonds with proteins.
Metabolites of BaP, such as benzo[a]pyrene diol epoxide (BPDE), are known to form adducts with cellular proteins, including hemoglobin and albumin. umontreal.catandfonline.com These adducts serve as biomarkers of exposure and of the effective biological dose of the carcinogen. umontreal.catandfonline.comresearchgate.net For instance, studies have established a correlation between urinary 3-hydroxybenzo[a]pyrene (a metabolite of BaP) and the levels of BPDE–hemoglobin adducts. umontreal.ca Similarly, reactive metabolites of benz[a]anthracene are capable of forming protein adducts. The measurement of urinary metabolites like 3-hydroxybenz[a]anthracene is used in biological monitoring to assess occupational exposure to PAHs. researchgate.net The formation of these adducts results from the covalent binding of electrophilic PAH metabolites to nucleophilic sites on amino acid residues within the protein structure.
Beyond covalent interactions, non-covalent intermolecular forces play a crucial role in the behavior of this compound and related compounds. As an aromatic system, it engages in various non-covalent interactions that influence its physical properties and interactions within biological systems.
Key Intermolecular Interactions:
π-π Stacking: The planar aromatic rings of anthracene (B1667546) derivatives can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. This is a common feature in the crystal packing of PAHs. chemrxiv.org
C-H⋯π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and the π-system of the aromatic ring acts as the acceptor. These interactions are significant in stabilizing the three-dimensional structures of molecular crystals and protein-ligand complexes. chemrxiv.orgrsc.org
Hydrophobic Interactions: The lipophilic nature of the fused benzene (B151609) rings drives these molecules to associate in aqueous environments, minimizing their contact with water. This is a primary driver for their partitioning into lipid membranes and hydrophobic pockets of proteins.
The table below summarizes the types of interactions that this compound can participate in.
| Interaction Type | Description | Significance |
| Covalent Adduction | Formation of a covalent bond between a reactive metabolite and a protein. | Serves as a biomarker of exposure and effective dose; can alter protein structure and function. umontreal.catandfonline.com |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Influences crystal packing, solubility, and binding to planar structures like DNA bases. chemrxiv.org |
| C-H⋯π Interaction | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the stability of molecular assemblies and ligand binding. rsc.org |
| Hydrophobic Interaction | Association of nonpolar molecules in an aqueous environment. | Drives partitioning into cell membranes and binding to hydrophobic sites on proteins. |
Molecular Mechanisms of Aryl Hydrocarbon Receptor (AhR) Activation by this compound
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the biological effects of many PAHs. wikipedia.orgnih.gov The activation of the AhR signaling pathway by compounds like this compound is a central mechanism for their toxicity and metabolic processing. frontiersin.org The process follows a well-defined canonical pathway.
Initially, the inactive AhR resides in the cytoplasm as part of a protein complex. aopwiki.orgmdpi.com This complex includes chaperone proteins like heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23, which maintain the receptor in a conformation ready to bind a ligand. mdpi.comresearchgate.net
Upon entry into the cell, a lipophilic ligand such as a PAH or its hydroxylated metabolite binds to the AhR. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins. wikipedia.orgresearchgate.net The now-activated AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.govresearchgate.net
Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). aopwiki.orgresearchgate.net This AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. frontiersin.orgaopwiki.org The core recognition sequence for these elements is 5'-GCGTG-3'. aopwiki.org
Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, often referred to as the "AhR gene battery". wikipedia.org This includes genes for Phase I metabolic enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) and Phase II metabolic enzymes (e.g., UGT1A2, GSTA1). wikipedia.org The induction of these enzymes, particularly the cytochrome P450s, increases the metabolism of the activating ligand, which is part of an adaptive response but can also lead to the production of more reactive and toxic metabolites. frontiersin.org
The key molecular players in the AhR activation pathway are detailed in the table below.
| Component | Location | Function in Pathway |
| AhR Ligand (e.g., this compound) | Extracellular/Intracellular | Binds to and activates the Aryl Hydrocarbon Receptor (AhR). wikipedia.org |
| Aryl Hydrocarbon Receptor (AhR) | Cytoplasm (inactive), Nucleus (active) | Ligand-activated transcription factor that initiates the signaling cascade. wikipedia.org |
| Hsp90, AIP, p23 | Cytoplasm | Chaperone proteins that stabilize the inactive AhR complex. aopwiki.orgmdpi.comresearchgate.net |
| AhR Nuclear Translocator (ARNT) | Nucleus | Dimerization partner for the activated AhR, forming the functional transcription factor complex. aopwiki.org |
| Xenobiotic Responsive Element (XRE) | DNA (Promoter Region) | Specific DNA sequence (5'-GCGTG-3') to which the AhR/ARNT heterodimer binds to regulate gene expression. frontiersin.orgaopwiki.org |
| CYP1A1, CYP1B1 | Endoplasmic Reticulum | Target genes of AhR activation; enzymes that metabolize PAHs, often leading to toxic intermediates. wikipedia.orgfrontiersin.org |
Mechanistic Insights into Oxidative Stress Induction by this compound Metabolites
The metabolism of PAHs, including benz[a]anthracene and its hydroxylated forms, is a significant source of cellular oxidative stress. atsjournals.orgnih.gov Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.govmdpi.com The metabolites of this compound can induce this state through several mechanisms.
A primary mechanism involves the enzymatic conversion of hydroxylated PAHs into PAH-quinones. This process is often mediated by cytochrome P450 (CYP) enzymes. These quinones are highly redox-active molecules. They can participate in futile redox cycles where they are repeatedly reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to semiquinone radicals and then hydroquinones. These reduced forms can then be re-oxidized back to the quinone by molecular oxygen, a process that generates superoxide (B77818) anion radicals (O₂•⁻). frontiersin.orgresearchgate.net
This continuous cycling consumes cellular reducing equivalents (like NADPH) and produces a steady stream of O₂•⁻. The superoxide radical can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). In the presence of transition metal ions like iron (Fe²⁺), H₂O₂ can be converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction. pnas.org These ROS can inflict widespread damage on cellular macromolecules.
The consequences of this induced oxidative stress include:
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity and function. nih.gov
Protein Oxidation: Amino acid residues in proteins can be oxidized, leading to loss of enzymatic activity and altered protein function. pnas.org
DNA Damage: ROS can cause modifications to DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as well as single- and double-strand breaks. nih.govmdpi.com
The table below lists key ROS and their damaging effects.
| Reactive Oxygen Species (ROS) | Formation Mechanism | Cellular Target/Effect |
| Superoxide Anion (O₂•⁻) | One-electron reduction of O₂ during quinone redox cycling. frontiersin.org | Precursor to other ROS; can reduce transition metals like Fe³⁺ to Fe²⁺. pnas.org |
| Hydrogen Peroxide (H₂O₂) | Dismutation of O₂•⁻ by superoxide dismutase. pnas.org | Can diffuse across membranes; precursor to the hydroxyl radical via the Fenton reaction. |
| Hydroxyl Radical (•OH) | Fenton reaction (Fe²⁺ + H₂O₂). pnas.org | Extremely reactive; causes indiscriminate damage to DNA, proteins, and lipids. mdpi.com |
Advanced Computational and Theoretical Studies of 1 Hydroxybenz a Anthracene
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-Hydroxybenz[a]anthracene. researchgate.netchemrxiv.orgrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. jocpr.comlsu.edu
Electronic Structure and Reactivity: Calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and is often used in models predicting phototoxicity. acs.org Key reactivity descriptors such as electrostatic potential, ionization potential, and electron affinity can be calculated to understand how this compound might interact with other molecules. For instance, the molecular electrostatic potential (MESP) can distinguish electron-dense centers in the molecule, which are critical for understanding its carcinogenic potential. nih.gov Studies on the parent compound, benz[a]anthracene (BA), have used DFT methods to model biological electrophiles and their resulting carbocations, which are key intermediates in the carcinogenic pathway. nih.govresearchgate.net These calculations show that the formation of bay-region carbocations via O-protonation of epoxides is an energetically favored process. nih.govresearchgate.net
Conformational Analysis: this compound, while largely planar due to its aromatic system, has a hydroxyl group that can rotate. Quantum chemical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. lsu.edu This is critical because the orientation of the hydroxyl group can significantly influence how the molecule docks into the active site of an enzyme or interacts with DNA. nih.govtandfonline.com
| Property | Description | Significance in Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). Higher energy often means greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). Lower energy often means greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. acs.org |
| Molecular Electrostatic Potential (MESP) | Represents the electrostatic interaction energy between the molecule and a positive point charge. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the ease of oxidation, a key step in the metabolic activation of many PAHs. |
Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions (e.g., Enzymes, DNA, Receptors)
To understand the biological activity of this compound, it is crucial to study its interactions with key biomolecules. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme or DNA) to form a stable complex. biointerfaceresearch.comresearchgate.net Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions).
Enzyme Interactions: this compound is a metabolite of benz[a]anthracene, formed by cytochrome P450 (CYP) enzymes. nih.gov Docking studies can simulate the binding of this compound within the active site of various CYP isozymes (like CYP1A1 and CYP1B1) to understand the structural basis for its formation and potential further metabolism. researchgate.net These simulations can reveal key amino acid residues involved in the interaction. pensoft.net
DNA Interactions: A major concern with PAHs and their metabolites is their ability to bind to DNA, forming adducts that can lead to mutations. nih.gov Docking studies can predict how this compound or its further metabolites might intercalate between DNA base pairs or bind within the major or minor grooves. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations track the movements of every atom in the ligand-receptor complex over time. nih.govtandfonline.com This provides a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the complex, and the free energy of binding. MD simulations of PAH-DNA adducts have been used to investigate the resulting structural distortions in the DNA duplex, which can affect DNA replication and repair. nih.govtandfonline.com
| Biomolecule Target | Computational Method | Information Gained | Potential Significance |
|---|---|---|---|
| Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) | Molecular Docking, QM/MM | Binding affinity, orientation in the active site, key interacting residues. researchgate.net | Understanding the selectivity of metabolism and the formation of further reactive metabolites. |
| DNA | Molecular Docking | Preferred binding mode (intercalation vs. groove binding), binding energy. mdpi.com | Assessing the potential for DNA adduct formation and genotoxicity. |
| DNA-Adduct Complex | Molecular Dynamics (MD) | Stability of the adduct, conformational changes in DNA structure. nih.govtandfonline.com | Understanding how the adduct may lead to mutations and escape cellular repair mechanisms. |
| Aryl Hydrocarbon Receptor (AhR) | Molecular Docking | Binding affinity and mode of interaction. | Predicting the potential to induce the expression of metabolic enzymes like CYPs. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Mechanistic Predictions
QSAR and QSRR models are statistical or machine learning-based approaches that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. rsc.orguliege.benih.gov These models are built using a "training set" of compounds with known activities and are then used to predict the activity of new or untested compounds like this compound.
QSAR for Biological Activity: QSAR models for PAHs often aim to predict properties like carcinogenicity, mutagenicity, or toxicity. acs.orgnih.govrsc.org The models use molecular descriptors as input variables. These descriptors are numerical representations of the molecule's physicochemical properties. For this compound, relevant descriptors could include:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). rsc.org
Geometric descriptors: Related to the 3D structure (e.g., molecular surface area, volume). rsc.org
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges). acs.orgresearchgate.net
Thermodynamic descriptors: Such as heat of formation. acs.org
Studies have developed QSAR models for PAH carcinogenicity using random forest algorithms and descriptors calculated by software like Dragon. rsc.orgresearchgate.net Other models have successfully used the thermodynamic stabilities of epoxide and carbocation intermediates to distinguish between carcinogenic and non-carcinogenic PAHs. acs.orgresearchgate.net
QSRR for Reactivity and Retention: QSRR models can predict chemical reactivity or physical properties like chromatographic retention times. researchgate.netchempap.org For instance, a QSRR model could predict the rate of a specific metabolic reaction for this compound or its retention time in an HPLC system based on its structural features. researchgate.net This is valuable for analytical method development and for understanding metabolic stability.
In Silico Prediction of Metabolic Pathways and Intermediate Stability for this compound
Predicting the metabolic fate of a xenobiotic compound is crucial for assessing its potential toxicity. In silico tools can predict the likely metabolic pathways and the stability of the resulting intermediates. nih.govnih.govjmb.or.kr
Metabolic Pathway Prediction: Several software tools and platforms (e.g., BioTransformer, Meteor, TIMES) use rule-based systems or machine learning models to predict the metabolites of a parent compound. nih.gov These systems contain databases of known biotransformation reactions catalyzed by major enzyme families like cytochrome P450s. nih.gov For this compound, these tools could predict further oxidation to form dihydroxy derivatives, quinones, or the formation of diol epoxides, which are often the ultimate carcinogenic forms of PAHs. tandfonline.com For example, studies on the parent compound benz[a]anthracene have identified metabolites like 3-hydroxybenz[a]anthracene (B41569) in fish. mdpi.com Computational models can help map out these potential pathways. nih.govmdpi.com
Intermediate Stability: Once potential metabolic intermediates are predicted, quantum chemical calculations can be employed to assess their relative stability. nih.gov This is particularly important for carbocations and epoxides, whose stability is directly related to their reactivity and potential to form DNA adducts. Computational studies on benz[a]anthracene derivatives have shown that the stability of bay-region carbocations correlates with the biological activity of their parent compounds. nih.govresearchgate.net By calculating the energies of various potential intermediates of this compound, researchers can identify the most likely and potentially most hazardous metabolic pathways.
Theoretical Insights into the Stereoselectivity of Biotransformation Processes
Many metabolic reactions, particularly those catalyzed by enzymes, are stereoselective, meaning they preferentially produce one stereoisomer over another. This is critical because different stereoisomers of PAH metabolites can have vastly different biological activities. For example, liver microsomal enzymes show high stereoselectivity in forming specific stereoisomers of bay-region diol epoxides from PAHs. acs.org
Computational methods can provide insight into the origins of this stereoselectivity. By performing molecular docking and MD simulations of the different possible precursors of this compound (e.g., different enantiomers of a dihydrodiol) within the chiral active site of a P450 enzyme, researchers can determine which isomer fits more favorably. The calculations can compare the binding energies and the distances between the substrate's reaction site and the enzyme's catalytic heme group for each stereoisomer. The isomer that binds in a more productive orientation (i.e., closer to the catalytic center and with lower energy) is predicted to be the major product. QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful here, as they can treat the reacting portion of the substrate and the enzyme's active site with high-level quantum mechanics while the rest of the protein is treated with more efficient molecular mechanics. nih.gov
Sophisticated Analytical Methodologies for Research on 1 Hydroxybenz a Anthracene
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification in Research Matrices (e.g., LC-HRMS, GC-HRMS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 1-Hydroxybenz[a]anthracene and other PAH metabolites. nih.govgcms.cz Its ability to provide accurate mass measurements with high resolution allows for the confident identification of compounds and differentiation from isobaric interferences, which are common in complex samples like urine and plasma. gcms.cz
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique couples the separation power of liquid chromatography with the specificity and sensitivity of HRMS. LC-HRMS methods, often employing hybrid analyzers like the Quadrupole-Orbitrap, are used for the targeted and untargeted analysis of hydroxylated PAHs. mdpi.com In targeted approaches, specific metabolites like this compound are quantified, while untargeted workflows aim to identify a broader range of metabolites and other xenobiotics. gcms.cznih.gov For instance, LC-HRMS/MS has been utilized to analyze phenolic compounds, including hydroxylated PAHs, in various biological samples. mdpi.com The use of electrospray ionization (ESI) is common, and tandem MS (MS/MS) capabilities provide structural information through fragmentation patterns, enhancing the confidence of metabolite identification. nih.govnih.govnih.gov
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): GC-HRMS is another powerful tool, particularly for volatile and semi-volatile compounds. nih.gov Prior to analysis, a derivatization step is often required to increase the volatility and thermal stability of hydroxylated PAHs like this compound. gcms.czoregonstate.edu Isotope dilution methods, using carbon-13 labeled internal standards, are frequently employed in GC/HRMS to ensure accurate quantification. reginfo.gov This technique has been successfully applied to the quantitative analysis of various hydroxy PAHs in biological matrices. nih.gov A study utilizing a high-resolution GC/Q-TOF system demonstrated the successful targeted quantification and untargeted screening of PAHs and their metabolites in human urine and plasma. gcms.cz
A comparison of detection limits for different analytical techniques is presented in the table below.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| LC-MS/MS | 3-Hydroxybenzo[a]pyrene | Urine | LLOQ: 50 pg/L researchgate.netmdpi.com |
| GC/HRMS | Hydroxylated PAHs | Urine | 0.25 to 4.52 ng/L researchgate.net |
| HPLC-Fluorescence | 1-Hydroxypyrene (B14473) | Urine | 0.2-10 ng/mL (range) researchgate.net |
| GC-ITQ-MS | Hydroxylated PAHs | Wastewater | ng/L range chromatographyonline.com |
| 2D-HPLC | Benzo[a]pyrene (B130552) | Water | LOD: 4.0 pg/mL, LOQ: 12.0 pg/mL researchgate.net |
Advanced Chromatographic Techniques (e.g., Multi-Dimensional HPLC, UPLC-MS/MS, GC×GC-MS) for Isolation and Analysis in Complex Biological Systems
The complexity of biological and environmental samples often requires chromatographic techniques with enhanced separation capabilities to isolate and analyze this compound and its isomers.
Multi-Dimensional High-Performance Liquid Chromatography (MD-HPLC): This technique, also known as two-dimensional HPLC (2D-HPLC), significantly increases peak capacity by employing two or more columns with different separation mechanisms. researchgate.netnih.govnist.gov An offline multi-dimensional HPLC method has been reported for the group separation and analysis of PAHs in heavy gas oil, where a normal-phase silica (B1680970) column was used for initial fractionation, followed by analysis on reverse-phase columns. nih.gov Online heart-cutting 2D-LC methods have also been developed for the rapid analysis of PAHs in water samples. researchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC utilizes columns with smaller particle sizes to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS is a highly effective tool for the sensitive and selective quantification of PAH metabolites. nih.govresearchgate.net Methods have been developed to simultaneously determine multiple hydroxylated PAHs, including isomers of hydroxybenz[a]anthracene, in human urine. nih.govresearchgate.net These methods often involve an enzymatic digestion step to hydrolyze conjugated metabolites prior to extraction and analysis. nih.govresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS): GC×GC-MS offers exceptional separation power by using two different GC columns in series. shimadzu.eumosh-moah.de This technique is particularly useful for separating isomeric compounds that may co-elute in a single-dimension GC analysis. restek.comnih.gov In GC×GC, compounds are separated based on volatility in the first dimension and polarity in the second, providing a structured two-dimensional chromatogram. mosh-moah.de This has been applied to the analysis of complex mixtures, including PAH metabolites in various matrices. nist.govnih.govresearchgate.net
The table below summarizes the application of various advanced chromatographic techniques in PAH analysis.
| Technique | Application | Key Findings |
| Multi-Dimensional HPLC | Separation of PAHs in heavy gas oil | Successful fractionation of PAHs based on the number of rings. nih.gov |
| UPLC-MS/MS | Simultaneous quantification of 16 hydroxylated PAHs in urine | Method validated for steel workers and control subjects, with LOQs between 0.002 and 0.010 µg/L. researchgate.net |
| GC×GC-MS | Analysis of volatile organic compounds in exhaled breath | Detected about 260 compounds, demonstrating high sensitivity and separation capability. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Adducts (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites and adducts of this compound. hyphadiscovery.comcore.ac.uk While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure. hyphadiscovery.commdpi.com
1D and 2D NMR Techniques: One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental structural information. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms within a molecule. hyphadiscovery.comnih.gov These techniques are particularly valuable for determining the precise position of hydroxylation on the benz[a]anthracene skeleton and for characterizing the structure of DNA or protein adducts. nih.gov Modern NMR instruments equipped with cryoprobes can acquire detailed structural information from very small amounts of purified material, often in the microgram range. hyphadiscovery.com
Applications of Isotopic Labeling and Tracing in this compound Metabolism Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound in biological systems. boku.ac.at By introducing a stable isotope, such as ¹³C or deuterium (B1214612) (²H), into the benz[a]anthracene molecule, researchers can follow its transformation into various metabolites. reginfo.govboku.ac.atresearchgate.net
Metabolic Pathway Elucidation: Labeled benz[a]anthracene can be administered to cell cultures or animal models, and the resulting metabolites can be analyzed by mass spectrometry. boku.ac.atbiorxiv.org The presence of the isotopic label in a metabolite confirms that it is derived from the parent compound. boku.ac.at This approach allows for the unambiguous identification of metabolic pathways and the characterization of both major and minor metabolites. boku.ac.attdx.cat For example, ¹³C-labeled internal standards are used in quantitative GC/HRMS methods to improve accuracy. reginfo.gov
Flux Analysis: Isotopic labeling can also be used to study the kinetics of metabolic processes, providing insights into the rates of formation and elimination of this compound and its downstream products. biorxiv.org
Development of Bioanalytical Methods for Ultra-Trace Level Detection in Mechanistic Studies
Mechanistic studies investigating the biological effects of this compound often require analytical methods capable of detecting the compound and its metabolites at extremely low concentrations (ultra-trace levels). gcms.czresearchgate.net
Method Sensitivity and Selectivity: The development of such methods focuses on maximizing sensitivity and selectivity. This is often achieved through a combination of efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, and highly sensitive detection systems. reginfo.govnih.govresearchgate.netsci-hub.se Tandem mass spectrometry (LC-MS/MS and GC-MS/MS) is widely used for this purpose due to its ability to filter out background noise and selectively monitor for the analytes of interest. mdpi.comnih.govresearchgate.nethpst.cz For instance, a sensitive LC-MS/MS method was developed for the quantification of 3-hydroxybenzo[a]pyrene in urine with a lower limit of quantification (LLOQ) of 50 pg/L. researchgate.netmdpi.com
Minimizing Matrix Effects: A significant challenge in ultra-trace analysis is overcoming matrix effects, where components of the biological sample interfere with the ionization and detection of the analyte. sciex.com Advanced ionization techniques like atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can be less susceptible to matrix effects compared to ESI. sciex.com Additionally, multi-dimensional chromatographic techniques can help separate the analyte from interfering matrix components. nist.gov
Environmental Transformation and Ecotoxicological Mechanistic Research on 1 Hydroxybenz a Anthracene
Photochemical and Biotic Degradation Pathways in Environmental Systems
The environmental persistence of 1-hydroxybenz[a]anthracene is governed by both photochemical and biotic degradation processes. Like parent PAHs, it is susceptible to breakdown upon exposure to sunlight and through the metabolic activities of microorganisms.
Photochemical Degradation: The primary photochemical reaction for PAHs in the environment is photooxidation, an oxidative process that is a major degradation pathway in aquatic systems. nih.gov Irradiation of L-region containing PAHs like benz[a]anthracene in the presence of molecular oxygen can form endoperoxide intermediates. researchgate.net These intermediates can then rearrange and undergo further oxidation to produce the corresponding PAH quinones as stable end products. researchgate.net While direct studies on this compound are limited, it is anticipated that its hydroxyl group would influence the electronic structure, potentially accelerating photooxidation processes compared to the parent compound, leading to the formation of various quinone and ring-cleavage products. The absorption of sunlight can also generate photochemically produced reactive intermediates (PPRI) like singlet oxygen and hydroxyl radicals in natural waters, which can react with and degrade PAH derivatives. acs.org
Biotic Degradation: Biotic degradation, primarily carried out by microorganisms, is a crucial pathway for the removal of PAHs from the environment. cdc.gov Bacteria and fungi have evolved enzymatic systems to break down these complex aromatic structures. cdc.gov For the parent compound, benz[a]anthracene, microbial degradation often initiates with an attack by dioxygenase enzymes to form cis-dihydrodiols. cdc.gov This initial step breaks the aromaticity and introduces hydroxyl groups, making the molecule more susceptible to further degradation and eventual ring cleavage. nih.govresearchgate.net While the complete biotic degradation pathway for this compound is not fully elucidated, its structure as an existing hydroxylated intermediate suggests it could be an intermediary in the breakdown of benz[a]anthracene or be directly targeted for further oxidation and ring fission by specialized microbes.
Microbial Biotransformation of this compound in Aquatic and Terrestrial Environments
Microbial biotransformation is the key process determining the fate of this compound in soil and water. Various bacterial species are known to degrade PAHs, utilizing them as a source of carbon and energy. nih.gov
In the context of its parent compound, studies have identified specific transformation products resulting from microbial action. For instance, bacterial metabolic networks have been shown to channel the biodegradation of benz[a]anthracene toward intermediates such as hydroxybenz(a)anthracene-7,12-dione . tdx.cat This indicates that microbial pathways involve hydroxylation followed by oxidation to a dione (B5365651) structure. It is plausible that this compound could be a transient intermediate in such a pathway or be transformed along a similar oxidative route. Genera like Mycobacterium, Sphingomonas, and Pseudomonas are well-known for their ability to degrade high molecular weight PAHs. nih.govresearchgate.net
Table 1: Example of Microbial Transformation Product from Benz[a]anthracene
| Parent Compound | Microorganism Type | Key Transformation Product |
|---|---|---|
| Benz[a]anthracene | Bacteria | hydroxybenz(a)anthracene-7,12-dione tdx.cat |
The presence of a hydroxyl group on the aromatic ring system generally increases water solubility and bioavailability, which can facilitate microbial uptake and subsequent degradation compared to the more hydrophobic parent PAH. mdpi.com However, the position of the hydroxyl group can significantly influence the rate and pathway of biotransformation.
Mechanistic Ecotoxicology in Model Organisms: Focus on Molecular Responses and Pathways
The ecotoxicology of this compound and its isomers is primarily linked to their ability to interact with cellular receptors and induce a range of molecular responses, including gene expression modulation, enzyme induction, and cellular stress.
Gene Expression Modulation and Enzyme Induction: Like many PAHs and their metabolites, hydroxylated benz[a]anthracenes can exert toxic effects by activating the aryl hydrocarbon receptor (AhR). mdpi.com Upon binding to AhR, the ligand-receptor complex translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, most notably cytochrome P450 (CYP) enzymes such as CYP1A1 and CYP1B1. mdpi.comnih.govnih.gov Studies on rats exposed to PAH mixtures have shown marked induction of CYP1A1 and CYP1B1, which accelerates the metabolism of these compounds. nih.gov Research using zebrafish embryos demonstrated that 3-hydroxybenz[a]anthracene (B41569) exposure leads to the induction of CYP1A protein expression, confirming the activation of the AhR pathway. nih.gov
Beyond metabolic enzymes, exposure to hydroxylated benz[a]anthracenes can modulate the expression of genes related to other critical cellular functions. In the nibbler fish (Girella punctata), the detection of 3-hydroxybenz[a]anthracene as a metabolite was linked to the induction of two apoptosis-related genes in the liver, suggesting a pathway for cellular damage. nih.gov Some hydroxylated PAHs, including 3-hydroxybenz[a]anthracene and 9-hydroxybenz[a]anthracene, have also demonstrated the ability to bind to the estrogen receptor alpha (ERα), indicating a potential for endocrine-disrupting effects. mdpi.com
Cellular Stress Responses: The metabolic activation of PAHs can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. researchgate.net Cellular responses to this stress include the activation of antioxidant pathways, such as the Nrf2 pathway, which upregulates protective enzymes like heme oxygenase 1. nih.gov While direct evidence for this compound is limited, the generation of ROS is a recognized mechanism of PAH toxicity. researchgate.net Severe cellular stress can also lead to DNA damage, triggering responses like the phosphorylation of histone H2AX (p-H2AX), and the induction of heat shock proteins such as Hsp70, which are involved in managing protein misfolding. nih.gov
Table 2: Summary of Molecular Responses to Hydroxylated Benz[a]anthracene Isomers in Model Organisms
| Model Organism | Hydroxylated Isomer | Observed Molecular Response |
|---|---|---|
| Rat (Sprague-Dawley) | 3-Hydroxybenz[a]anthracene | Induction of hepatic CYP1A1 and CYP1B1 mRNA. nih.gov |
| Nibbler Fish (Girella punctata) | 3-Hydroxybenz[a]anthracene | Induction of apoptosis-related gene expression in the liver. nih.gov |
| Human Cell Line (MCF-7) | 3-Hydroxybenz[a]anthracene | Binding activity to estrogen receptor alpha (ERα). mdpi.com |
| Human Cell Line (MCF-7) | 9-Hydroxybenz[a]anthracene | Binding activity to estrogen receptor alpha (ERα). mdpi.com |
| Zebrafish (Danio rerio) | 3-Hydroxybenz[a]anthracene | Induction of CYP1A protein expression. nih.gov |
Bioaccumulation and Biotransformation Mechanisms in Environmental Receptors
The potential for a contaminant to bioaccumulate is a key factor in its environmental risk. For PAHs, bioaccumulation is largely offset by metabolic biotransformation. researchgate.net
Aquatic and terrestrial organisms readily take up parent PAHs like benz[a]anthracene from their environment. Once absorbed, these hydrophobic compounds are subjected to Phase I and Phase II metabolic processes. uef.fi this compound is a classic example of a Phase I metabolite, formed by the action of CYP enzymes. mdpi.com
This biotransformation is a detoxification mechanism designed to increase the water solubility of the compound and facilitate its excretion. mdpi.com Following hydroxylation, the compound typically undergoes Phase II conjugation, where enzymes attach polar molecules like glucuronic acid or sulfate (B86663). uef.fi This further increases water solubility, preventing the compound from accumulating in fatty tissues and allowing for its elimination in bile or urine. nih.govresearchgate.net
Consequently, while the parent PAH may be found at low levels in tissues, its hydroxylated metabolites can be detected at higher concentrations in excretory products. researchgate.net For example, studies on feral eels have shown that while parent PAH levels in tissue may not correlate with exposure, the levels of hydroxylated metabolites in bile serve as a sensitive biomarker for assessing exposure to carcinogenic PAHs. researchgate.net Similarly, in rats, mono-hydroxylated PAH metabolites are detected in serum and urine and are typically excreted within 24-48 hours post-exposure. nih.gov This rapid biotransformation and excretion process means that this compound is unlikely to biomagnify in food chains, though its presence indicates exposure to its parent compound. uef.fi
Compound Index
Table 3: List of Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Hydroxypyrene (B14473) |
| 3-Hydroxybenz[a]anthracene |
| 3-Hydroxychrysene |
| 4-Hydroxybenz[a]anthracene |
| 9-Hydroxybenz[a]anthracene |
| Benz[a]anthracene |
| Benzo[a]pyrene (B130552) |
| Chrysene |
| Glucuronic acid |
| Heme oxygenase 1 |
| hydroxybenz(a)anthracene-7,12-dione |
Structure Reactivity and Structure Function Relationships in 1 Hydroxybenz a Anthracene and Its Derivatives
Influence of Hydroxyl Position and Stereochemistry on Chemical Reactivity and Biological Interactions
The position of the hydroxyl (-OH) group on the benz[a]anthracene nucleus is a critical determinant of its biological function, influencing properties ranging from receptor binding to metabolic fate. While the parent PAH, benz[a]anthracene, does not exhibit significant estrogenic or antiestrogenic activity, several of its monohydroxylated metabolites show potent activities. researchgate.net The metabolic introduction of a hydroxyl group can occur at various positions, with studies identifying metabolites such as 3-hydroxybenz[a]anthracene (B41569) and 4-hydroxybenz[a]anthracene. nih.gov
Research using yeast two-hybrid assays has demonstrated a strong structure-activity relationship among various hydroxybenz[a]anthracene (OHBaA) isomers. researchgate.net Specifically, isomers with the hydroxyl group on the A-ring, such as 4-hydroxybenz[a]anthracene and 3-hydroxybenz[a]anthracene, exhibit notable estrogenic activity. researchgate.net In contrast, 2-hydroxybenz[a]anthracene displays strong antiestrogenic properties. researchgate.net The estrogenic potential of these compounds is linked to specific structural parameters, including the length-to-breadth ratio of the molecule and the distance between the phenolic oxygen and the farthest hydrogen atom, which allows them to bind to the estrogen receptor-α (ERα). researchgate.net
The chemical reactivity is also governed by the hydroxyl position. The location of the -OH group influences the electron density distribution across the aromatic system, which in turn affects the molecule's susceptibility to further metabolic reactions, such as the formation of highly reactive diol epoxides. scielo.org.mx The "bay-region" theory of carcinogenicity posits that diol epoxides formed on an angular benzo-ring, such as the 1,2,3,4-ring of benz[a]anthracene, are particularly reactive and mutagenic. scielo.org.mxresearchgate.net For instance, the metabolic precursor benz[a]anthracene-3,4-dihydrodiol is significantly more mutagenic and tumorigenic than the parent compound, benz[a]anthracene, because it is readily converted to the highly active bay-region 3,4-diol-1,2-epoxide. scielo.org.mx The exceptional mutagenic activity of the 1,2-epoxide derivatives of benz[a]anthracene supports the hypothesis that bay region epoxides are ultimate carcinogenic forms of PAHs. pnas.org
The type and position of functional groups also affect how these molecules interact with proteins like human serum albumin (HSA). Studies on anthracene (B1667546) derivatives show that the presence and nature of a substituent group play a significant role in the formation of PAH-albumin complexes. nih.gov For example, a carboxylic acid group greatly increases binding affinity to albumin, more so than hydroxyl or carbonyl groups. nih.gov This suggests that the hydroxyl group in 1-hydroxybenz[a]anthracene contributes to a specific binding affinity that differs from its other hydroxylated or functionalized isomers.
| Compound | Relative Potency of Estrogenic Activity (REPE)a | Relative Potency of Antiestrogenic Activity (REPAE)b |
|---|---|---|
| This compound | - | - |
| 2-Hydroxybenz[a]anthracene | - | 0.42 |
| 3-Hydroxybenz[a]anthracene | 4.2 x 10-3 | - |
| 4-Hydroxybenz[a]anthracene | 7.5 x 10-3 | - |
a Relative Potency of Estrogenic Activity (REPE) calculated relative to 17β-estradiol. researchgate.net
b Relative Potency of Antiestrogenic Activity (REPAE) calculated relative to 4-hydroxytamoxifen.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs5osO10A5nFG51K90gZvGCnKgvoYaI9MF1lSs-WIKLoklgNKTC-3Kg7PhAzWNjMOnlryrwVFAOcSpvJoNwic5XTJcBnIJte1750IyCzYJdwrBe3i4jEYFSWKiRAx1E-qJZvk69wveEyCBQcUk3J9-p74SVGoNi9NwLnXknrH7js7U6sq0YNEVO1hl6MsWohlS3YXnTKQOpzjZgE9V7zzwlaJb_wUFJiq3Gt1Glee6vj2orhFRyUNONJGC5sjLA496CBOXzhNvT-6vG7WINFMk5XemhiQdIY_h0AeAfQnIj9BvjaHwQLNfLsSm8hnv002GAecgLqU%3D)]
Data sourced from yeast two-hybrid assays.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs5osO10A5nFG51K90gZvGCnKgvoYaI9MF1lSs-WIKLoklgNKTC-3Kg7PhAzWNjMOnlryrwVFAOcSpvJoNwic5XTJcBnIJte1750IyCzYJdwrBe3i4jEYFSWKiRAx1E-qJZvk69wveEyCBQcUk3J9-p74SVGoNi9NwLnXknrH7js7U6sq0YNEVO1hl6MsWohlS3YXnTKQOpzjZgE9V7zzwlaJb_wUFJiq3Gt1Glee6vj2orhFRyUNONJGC5sjLA496CBOXzhNvT-6vG7WINFMk5XemhiQdIY_h0AeAfQnIj9BvjaHwQLNfLsSm8hnv002GAecgLqU%3D)] A hyphen (-) indicates no significant activity was reported.Rational Design and Synthesis of Mechanistic Probes and Inhibitors Based on this compound Scaffolds
Rational drug design is a process that leverages the knowledge of a biological target to discover and develop new medications. scitechnol.com This approach, also known as ligand-based drug design, utilizes the structural information of known active molecules to create new compounds with optimized biological activity. scitechnol.comgardp.org The this compound structure represents a valid scaffold for such design, particularly for developing mechanistic probes to study PAH-related biological pathways or inhibitors for enzymes involved in their metabolic activation.
Mechanistic Probes: The design of mechanistic probes often involves incorporating a reporter group, such as a fluorophore, into a molecule that targets a specific biological process. nih.gov The inherent fluorescence of the anthracene core makes its derivatives, including this compound, attractive candidates for developing fluorescent probes. acs.orgwikipedia.org For example, a probe could be designed based on the this compound scaffold to visualize interactions with enzymes like cytochrome P450 or with nuclear receptors. Synthesis strategies for related structures, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, demonstrate the feasibility of modifying the hydroxyl group or other positions on the anthracene ring system to attach other functional moieties. mdpi.com A synthetic probe based on this scaffold could be used to monitor enzymatic activity in high-throughput screening assays, where a change in fluorescence signals a specific biochemical event. nih.gov
Inhibitor Design: The this compound scaffold can also serve as a template for designing inhibitors of enzymes involved in PAH metabolism, such as cytochrome P450 (CYP) enzymes (e.g., CYP1A1 and CYP1B1). scielo.org.mx By understanding the structure-activity relationships of how different hydroxylated isomers bind to these enzymes, it is possible to design molecules that act as competitive inhibitors. The goal is to create a molecule that binds tightly to the enzyme's active site but is not metabolized into a reactive product, thereby blocking the activation of carcinogenic PAHs. openmedicinalchemistryjournal.com The synthesis of such inhibitors would involve chemical strategies that modify the benz[a]anthracene core to enhance binding affinity and selectivity for the target enzyme. Efficient synthetic routes, such as those developed for 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones, showcase methods for constructing complex, substituted polycyclic systems that could be adapted for creating libraries of potential inhibitors. researchgate.net
| Design Approach | Principle | Potential Application | Example Synthetic Strategy Reference |
|---|---|---|---|
| Mechanistic Fluorescent Probes | Utilize the intrinsic fluorescence of the anthracene core, which can be modulated by interactions with a biological target (e.g., enzyme or receptor). acs.orgacs.org | Real-time monitoring of enzyme activity (e.g., CYP450) or receptor binding in high-throughput screening. nih.gov | Modification of the hydroxyl group to attach linkers or other functional groups. mdpi.com |
| Enzyme Inhibitors | Design molecules that mimic the structure of the natural substrate to bind competitively to the enzyme's active site, preventing the metabolism of harmful compounds. openmedicinalchemistryjournal.com | Inhibition of CYP enzymes (e.g., CYP1A1, CYP1B1) to block the metabolic activation of carcinogenic PAHs. scielo.org.mx | One-step reactions under Kröhnke conditions to build substituted polycyclic systems. researchgate.net |
Comparative Studies of this compound with Other PAH Metabolites and Isomers
The biological activity of this compound is best understood when compared with its own isomers and with the metabolites of other common PAHs. Such comparisons reveal that subtle changes in structure can lead to dramatic differences in biological endpoints like mutagenicity and receptor-mediated toxicity.
Comparison with Isomers: As detailed in section 7.1, the various isomers of hydroxybenz[a]anthracene possess distinct biological profiles. While 3- and 4-OHBaA are estrogenic, 2-OHBaA is antiestrogenic, and other isomers may be inactive. researchgate.net This contrasts sharply with reactivity related to carcinogenicity. The metabolic pathway leading to the highly mutagenic bay-region 3,4-diol-1,2-epoxide originates from the 3,4-dihydrodiol, an intermediate that is structurally distinct from the simple phenols. scielo.org.mx However, the formation of these phenols is a competing metabolic pathway. The relative production of different hydroxylated and dihydrodiol metabolites can therefore determine whether the parent PAH is detoxified or activated. nih.gov For example, the formation of the K-region 5,6-oxide of benz[a]anthracene is less mutagenic than the bay-region diol epoxides. pnas.org
Comparison with Other PAH Metabolites: When compared to the metabolites of other PAHs, a wider spectrum of activity is observed. Urinary metabolites of PAHs, such as 1-hydroxypyrene (B14473) and various hydroxyphenanthrenes, are frequently used as biomarkers of human exposure. nih.govresearchgate.netnih.gov Studies have shown that hydroxynaphthalene metabolites are often detected at concentrations an order of magnitude greater than hydroxyphenanthrene metabolites, which in turn are found at higher levels than metabolites of larger PAHs like this compound. nih.gov
In terms of biological effects, the metabolites of different PAHs show varied potencies. For example, the bay-region diol epoxides of benz[a]anthracene are exceptionally mutagenic, but they can be compared to those of other PAHs like benzo[a]pyrene (B130552). scielo.org.mxpnas.org The (+)-diol-epoxide-2 isomer of benz[a]anthracene induced a 100% incidence of lung tumors in one mouse model study. scielo.org.mx This highlights that specific stereoisomers of certain metabolites are exceptionally potent. In contrast, some metabolites from other PAHs, like 1-hydroxypyrene, are primarily used as exposure biomarkers and are associated with different health outcomes. nih.govhelcom.fi The estrogenic activity of this compound and its isomers is also a distinguishing feature, as this activity is not as prominently reported for the hydroxylated metabolites of all other PAHs. researchgate.net
| Compound/Metabolite Class | Parent PAH | Key Biological Characteristic | Reference Finding |
|---|---|---|---|
| 3- and 4-Hydroxybenz[a]anthracene | Benz[a]anthracene | Estrogenic Activity | Show significant estrogenic activity in yeast two-hybrid assays. researchgate.net |
| 2-Hydroxybenz[a]anthracene | Benz[a]anthracene | Antiestrogenic Activity | Exhibits strong antiestrogenic activity. researchgate.net |
| Benz[a]anthracene-3,4-diol-1,2-epoxide | Benz[a]anthracene | High Mutagenicity | Exceptionally mutagenic; considered an ultimate carcinogen. scielo.org.mxpnas.org |
| 1-Hydroxypyrene | Pyrene (B120774) | Biomarker of Exposure | Commonly measured in urine as an indicator of total PAH exposure. researchgate.nethelcom.fi |
| Hydroxyphenanthrenes (e.g., 2-OH, 3-OH) | Phenanthrene | Biomarker of Exposure | Detected frequently in urine; associated with exposure and some health markers. nih.govnih.gov |
Emerging Research Frontiers and Unanswered Questions Regarding 1 Hydroxybenz a Anthracene
Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Understanding
A complete understanding of the biological impact of 1-Hydroxybenz[a]anthracene requires a holistic view of its effects on cellular systems. Multi-omics, which involves the comprehensive analysis of different biological molecules (e.g., genes, proteins, metabolites), offers a powerful approach to uncover the compound's mechanisms of action. researchgate.net The integration of proteomics (the study of proteins) and metabolomics (the study of metabolites) is particularly promising for moving beyond single-endpoint analyses to a systems-level understanding. frontiersin.org
Researchers are beginning to apply these technologies to polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For instance, combined metabolomics and proteomics have been used to study the effects of benzo[a]pyrene (B130552), revealing impacts on energy and material metabolism. frontiersin.orgnih.gov Such studies provide a blueprint for investigating this compound. By exposing relevant biological systems (e.g., liver cell lines) to the compound and analyzing the subsequent changes in the proteome and metabolome, researchers can identify perturbed pathways and key protein targets. nih.govthno.org This approach can reveal not only direct targets of the compound but also the downstream cascade of cellular responses, offering a more complete picture of its biological footprint. cd-genomics.com
An unanswered question is how the metabolic network of an organism, such as a soil bacterium or a human liver cell, specifically adapts to or is damaged by this compound. Multi-omics can help identify the specific enzymes that are up- or down-regulated and the metabolic bottlenecks that may occur. For example, studies on bacterial degradation of PAHs have identified metabolites like benzo[a]anthracene-7,12-dione, indicating specific metabolic pathways are at play. tdx.cat Applying a similar multi-omics approach to this compound could elucidate its complete degradation pathway and identify potential biomarkers of exposure or effect. core.ac.uk
Table 1: Application of Multi-Omics in Understanding PAH Toxicity
| Omics Technology | Application Example with Related Compounds | Potential Insight for this compound |
|---|---|---|
| Proteomics | Identification of differentially expressed proteins in liver cells after exposure to benzo[a]pyrene, revealing effects on inflammatory processes. thno.org | Pinpointing specific protein targets (e.g., metabolic enzymes, signaling proteins) directly or indirectly affected by this compound. |
| Metabolomics | Characterization of metabolic profile changes in organisms exposed to PAHs, highlighting disruptions in energy and lipid metabolism. frontiersin.orgnih.gov | Mapping the metabolic fate of this compound and identifying downstream metabolic disruptions and biomarkers. |
| Integrated Omics | Combining transcriptomics and metabolomics to link gene expression changes with metabolic outcomes in response to environmental pollutants. cd-genomics.com | Creating a comprehensive model of the cellular response to this compound, from gene regulation to metabolic function. |
Development of Novel In Vitro and In Silico Models for Studying this compound Interactions
To efficiently study the vast number of PAH metabolites, including this compound, researchers are developing and utilizing advanced in vitro (cell-based) and in silico (computer-based) models. These models offer cost-effective and high-throughput alternatives to traditional animal testing for assessing biological activity and predicting potential hazards.
In Silico Models: Computational toxicology is a key frontier. Molecular docking simulations are used to predict how this compound and related compounds might bind to biological targets. nih.govnih.gov For example, in silico studies have investigated the binding of various PAHs to cytochrome P450 enzymes, which are crucial for their metabolism, and to nuclear receptors like the aryl hydrocarbon receptor (AhR). nih.govmdpi.com These models can help prioritize which isomers of hydroxybenz[a]anthracene are most likely to be biologically active. A significant research question is to develop quantitative structure-activity relationship (QSAR) models specifically for hydroxylated PAHs to predict their mutagenic or endocrine-disrupting potential based on their chemical structure. acs.org
In Vitro Models: There is a move towards more complex and biologically relevant in vitro systems. While simple cell lines like HepG2 (liver) and MCF-7 (breast cancer) are used to screen for effects like cytotoxicity and estrogen receptor binding, more advanced models are emerging. mdpi.combhu.ac.in These include 3D cell cultures and organ-on-a-chip systems that better mimic the structure and function of human tissues. The zebrafish embryo is another powerful in vivo model that allows for high-throughput screening of developmental effects of a wide range of PAHs and their hydroxylated metabolites. nih.gov A key challenge is to develop in vitro models that accurately recapitulate the metabolic activation of benz[a]anthracene to its various hydroxylated forms, allowing for a more realistic assessment of metabolite-specific effects. tdl.org
Table 2: Examples of Novel Models for PAH Metabolite Research
| Model Type | Specific Example | Research Application |
|---|---|---|
| In Silico | Molecular docking of PAHs with cytochrome P450 enzymes. nih.gov | Predicting binding affinity and potential for metabolic activation or inhibition. |
| In Silico | QSAR models for PAH transformation products. acs.org | Classifying mutagenic potential based on molecular descriptors. |
| In Vitro | Zebrafish embryo assays. nih.gov | High-throughput screening for developmental toxicity of hydroxy-PAHs. |
| In Vitro | Human cell line (e.g., MCF-7) reporter assays. mdpi.com | Assessing specific mechanistic endpoints like estrogen receptor activation. |
| In Vitro | 3D skin models. tdl.org | Investigating dermal irritation and phototoxicity of PAHs. |
Future Directions in Synthetic Chemistry for Advanced this compound Probes and Reference Materials
Progress in understanding the biological and environmental behavior of this compound is fundamentally dependent on the availability of high-purity analytical standards and specialized chemical tools. Synthetic chemistry plays a crucial role in providing these essential materials.
A primary challenge is the unambiguous detection and quantification of this compound in complex mixtures, such as environmental samples or biological tissues. nih.gov This requires certified reference materials. Future synthetic efforts must focus on developing efficient, scalable, and stereoselective routes to produce not only this compound but all its other isomers (e.g., 2-, 3-, 4-Hydroxybenz[a]anthracene) in high purity. nih.goveaht.org Furthermore, the synthesis of isotopically labeled standards (e.g., using ¹³C or ²H) is a critical future direction, as these are the gold standard for accurate quantification using mass spectrometry. researchgate.netresearchgate.net
Beyond analytical standards, there is a need for advanced chemical probes to study the compound's interactions in living systems. A major frontier is the design and synthesis of fluorescent probes based on the benz[a]anthracene scaffold. mdpi.comnih.gov These probes could be designed to change their fluorescence properties upon binding to a specific protein or cellular structure, allowing researchers to visualize the compound's distribution and targets within a cell in real-time. The synthesis of derivatives with photo-activatable groups could also enable researchers to "trap" and identify binding partners upon light irradiation. nih.gov A key unanswered question is how to design and synthesize a probe that retains the fundamental biological properties of this compound while incorporating the necessary reporter groups. researchgate.net
Addressing Knowledge Gaps in the Environmental Fate and Remediation Mechanisms of this compound
While the parent compound, benz[a]anthracene, is a well-monitored pollutant, the environmental fate of its transformation products, like this compound, is poorly understood. rivm.nl These hydroxylated metabolites can be formed through various processes, including biological degradation (bioremediation) by microorganisms and chemical oxidation during remediation efforts. nih.govscispace.com A critical knowledge gap is the persistence and potential toxicity of these hydroxylated products in soil and water. scispace.commdpi.com Some studies indicate that oxygenated PAHs can accumulate during remediation and may be toxic themselves. scispace.com
Future research must focus on several key questions:
Formation Pathways: What are the predominant environmental conditions (e.g., microbial populations, presence of chemical oxidants, sunlight exposure) that lead to the formation of this compound from its parent compound? Photooxidation is a known transformation pathway for PAHs, but the specific products and their stability need further investigation. nih.govresearchgate.net
Persistence and Mobility: How long does this compound persist in different environmental compartments like soil and sediment? Its increased polarity compared to the parent PAH might increase its water solubility and mobility, potentially leading to groundwater contamination, but this requires quantification. mdpi.com
Novel Remediation Strategies: Can we develop remediation techniques that not only degrade the parent PAHs but also effectively mineralize the hydroxylated intermediates? Research into novel adsorbents, such as modified magnetic nanoparticles, shows promise for specifically removing hydroxy-PAHs from water. researchgate.net Additionally, identifying microbial strains or enzymes that can efficiently break the aromatic ring structure of this compound is a key goal for improving bioremediation outcomes. frontiersin.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 1-HBA |
| 2-Hydroxybenz[a]anthracene | |
| 3-Hydroxybenz[a]anthracene (B41569) | |
| 4-Hydroxybenz[a]anthracene | |
| 7-(hydroxymethyl)benz[a]anthracene | |
| 9-hydroxybenz[a]anthracene | |
| 1-Hydroxynaphthalene | |
| 1-Hydroxypyrene (B14473) | |
| Acenaphthene | |
| Anthracene (B1667546) | |
| Benz[a]anthracene | BaA |
| Benzo[a]anthracene-7,12-dione | |
| Benzo[a]pyrene | BaP |
| Benzo[b]fluoranthene | |
| Benzo[g,h,i]perylene | |
| Benzo[k]fluoranthene | |
| Chrysene | |
| Dibenz[a,h]anthracene | |
| Indeno[1,2,3-cd]pyrene | |
| Naphthalene | |
| Phenanthrene | |
| Pyrene (B120774) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1-Hydroxybenz[a]anthracene in biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) with fluorescence detection for high sensitivity (detection limit: 0.05 pmol/mL urine) . Gas chromatography (GC) with a DB-5 non-polar capillary column (30 m × 0.25 mm × 0.25 μm) and a temperature ramp (70°C to 280°C at 5°C/min) is effective for separation and quantification . Ensure internal standards like deuterated analogs are used to improve accuracy, as demonstrated in urine biomarker studies .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Handling : Avoid skin/eye contact and inhalation. Use fume hoods, electrostatic discharge controls, and personal protective equipment (gloves, lab coats) .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from oxidizers (e.g., peroxides, chlorates) . Reseal opened containers immediately to prevent leakage .
- Emergency Measures : For eye exposure, flush with water for ≥15 minutes and seek medical attention .
Q. How is this compound used as a biomarker in exposure studies?
- Application : It serves as a biomarker for polycyclic aromatic hydrocarbon (PAH) uptake. Longitudinal studies require multiple sampling due to high intra-individual variability (day-to-day RSD: 55.1%; week-to-week RSD: 38.2%) . Use HPLC with fluorescence detection and 96-well plate sample preparation for high-throughput analysis .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic pathways of this compound?
- Experimental Design :
- Biomarker Tracking : Analyze urine/serum samples using metabolomic association studies to identify phase I/II metabolites (e.g., glucuronides) .
- Longitudinal Sampling : Collect repeated biospecimens to account for temporal variability in exposure biomarkers .
- Statistical Optimization : Apply Box–Behnken design to evaluate variables (e.g., pH, temperature) affecting metabolite formation, as demonstrated in PAH studies .
Q. What strategies resolve contradictions in analytical data for this compound concentrations?
- Troubleshooting :
- Recovery Validation : Re-run samples with spiked internal standards if recovery rates fall outside control limits (e.g., <90% for anthracene derivatives) .
- Cross-Method Validation : Compare GC and HPLC results to identify method-specific biases (e.g., column interference in GC) .
- Blind Reanalysis : Use independent labs to verify outlier data, ensuring analytical consistency .
Q. How can computational methods enhance the study of this compound’s electronic properties?
- Methodology :
- DFT Calculations : Model electronic transitions and polarization effects using ωB97X-D/6-31+G(d,p) functionals to predict charge transport behavior, as validated for anthracene derivatives .
- Cluster Simulations : Evaluate vertical detachment energies (vDEs) in crystalline/anamorphic clusters to understand solid-state photophysical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
